2-(4-Bromophenyl)imidazo[1,2-a]quinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H11BrN2 |
|---|---|
Molecular Weight |
323.2g/mol |
IUPAC Name |
2-(4-bromophenyl)imidazo[1,2-a]quinoline |
InChI |
InChI=1S/C17H11BrN2/c18-14-8-5-12(6-9-14)15-11-20-16-4-2-1-3-13(16)7-10-17(20)19-15/h1-11H |
InChI Key |
UISXEAVALVXSQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=NC(=CN32)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC(=CN32)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Bromophenyl Imidazo 1,2 a Quinoline and Its Derivatives
Conventional and Modern Synthetic Routes to the Imidazo[1,2-a]quinoline Scaffold
The construction of the fused imidazo[1,2-a]quinoline ring system can be achieved through several strategic approaches. These include the convergent assembly of multiple starting materials in one pot or sequential condensation and cyclization reactions.
Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate complex molecules from simple precursors in a single step. beilstein-journals.org These strategies are particularly effective for creating libraries of structurally diverse compounds for pharmaceutical research. frontiersin.org
Three-component reactions (3CRs) represent a robust method for synthesizing the imidazo[1,2-a]pyridine (B132010) core, a close analogue of the quinoline (B57606) system. colab.ws These methods are readily adaptable for the synthesis of 2-(4-bromophenyl)imidazo[1,2-a]quinoline. A prominent example involves the copper-catalyzed reaction of a 2-aminoazine, an aldehyde, and a terminal alkyne. researchgate.net To synthesize the target compound, this would involve reacting 2-aminoquinoline (B145021), 4-bromobenzaldehyde, and a suitable terminal alkyne.
Another effective three-component domino strategy utilizes an iron(III) chloride catalyst to react 2-aminopyridines, aldehydes, and nitroalkanes. researchgate.net This process is believed to proceed through a sequence of an aza-Henry reaction, cyclization, and denitration. researchgate.net The use of readily available starting materials and an inexpensive metal catalyst makes this an attractive route. researchgate.net
| Components | Catalyst/Solvent | Key Features | Yields |
| 2-Aminopyridine (B139424), Aldehyde, Alkyne | CuSO₄/TsOH in Toluene | Novel three-component reaction leading to imidazo[1,2-a]pyridines. | Acceptable |
| 2-Aminopyridine, Aldehyde, Nitroalkane | FeCl₃ in Nitroalkane/DMF | Occurs via a sequential aza-Henry/cyclization/denitration pathway. researchgate.net | High |
| Imidazo[1,2-a]pyridines, Coumarin-3-carboxylic acids | Metal- and additive-free | Domino Michael addition/decarboxylation/oxidation/annulation process. rsc.org | N/A |
Isocyanides are exceptionally versatile building blocks in MCRs due to their unique reactivity. lshtm.ac.uk Isocyanide-based multicomponent reactions (IMCRs) provide direct access to complex heterocyclic structures. frontiersin.orgmdpi.com
The Groebke–Blackburn–Bienaymé (GBB) reaction is a notable example of an IMCR used to produce imidazo[1,2-a]azine scaffolds. beilstein-journals.orgmdpi.com This reaction combines a 2-aminoazine (such as 2-aminoquinoline), a carbonyl compound (an aldehyde or ketone like 4-bromobenzaldehyde), and an isocyanide. beilstein-journals.org The process involves the formation of an imine from the amine and aldehyde, which then undergoes a formal [4+1] cycloaddition with the isocyanide, followed by a rearrangement to yield the aromatic fused imidazole (B134444) ring system. beilstein-journals.org This method is highly efficient for creating structurally diverse libraries of compounds. beilstein-journals.orgresearchgate.net
| Reaction Name | Components | Key Features |
| Groebke–Blackburn–Bienaymé (GBB) | 2-Aminoazine, Aldehyde/Ketone, Isocyanide | A powerful one-pot process for synthesizing imidazo[1,2-a]pyridines and related fused heterocycles. beilstein-journals.orgmdpi.com |
| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Produces a central bis-amide product which can be a precursor for further cyclizations. mdpi.com |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | The first discovered IMCR, yielding α-acyloxy amides. mdpi.com |
Cyclocondensation and annulation reactions are foundational methods for building heterocyclic rings. These typically involve the reaction of two components to form the bicyclic scaffold.
The most traditional and direct route to the 2-substituted imidazo[1,2-a]quinoline scaffold is the condensation of 2-aminoquinoline with an α-halo carbonyl compound. To produce this compound, this would involve the reaction between 2-aminoquinoline and 2-bromo-1-(4-bromophenyl)ethan-1-one. This reaction, a variation of the Tschitschibabin reaction, proceeds via initial N-alkylation of the pyridine (B92270) nitrogen of the aminoquinoline by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the final aromatic product.
A related approach involves the use of CBrCl₃ as a bromine source, where 2-aminopyridine acts as a shuttle, transferring a bromine atom to the α-carbon of a ketone, which then reacts to form the imidazo[1,2-a]pyridine ring system. organic-chemistry.org
A wide array of building blocks can be reacted with 2-aminopyridines and their quinoline analogues to generate the imidazo[1,2-a] fused system. nih.govbeilstein-journals.orgresearchgate.net These methods often leverage transition-metal catalysis to facilitate the key bond-forming steps.
For instance, a copper-catalyzed aerobic oxidative synthesis allows for the reaction of 2-aminopyridines with acetophenones. organic-chemistry.org This method is noted for its broad functional group compatibility. organic-chemistry.org Similarly, copper-catalyzed reactions with nitroolefins using air as the oxidant provide a general route for constructing the imidazo[1,2-a]pyridine skeleton. organic-chemistry.org These protocols are directly applicable to 2-aminoquinoline for the synthesis of the corresponding imidazo[1,2-a]quinoline derivatives.
| Reactants | Catalyst/Conditions | Product Type |
| 2-Aminopyridine, Acetophenone (B1666503) | CuI / Aerobic Oxidation | 2-Aryl-imidazo[1,2-a]pyridine |
| 2-Aminopyridine, Nitroolefin | Copper-catalyzed / Air | Imidazo[1,2-a]pyridine |
| 2-Aminopyridine, Ketoxime Acetate | KI / TBHP in Water | Imidazo[1,2-a]pyridine |
| 2-(Aminomethyl)quinolines, Nitroalkanes | Phosphorous acid / PPA | Imidazo[1,5-a]quinoline beilstein-journals.org |
Cyclocondensation and Annulation Approaches
Targeted Synthesis of this compound
The targeted synthesis of this compound is primarily achieved through the cyclocondensation of a suitable 2-aminoquinoline derivative with a carbonyl compound bearing the 4-bromophenyl group. This general strategy, a variation of the Tschitschibabin reaction for imidazo[1,2-a]pyridines, is the most direct and widely applicable method for creating the imidazo[1,2-a]quinoline core. The key is the formation of the fused five-membered imidazole ring onto the pyridine part of the quinoline system.
Alternative strategies may involve building the quinoline ring onto a pre-existing imidazole structure or employing late-stage functionalization where the 4-bromophenyl group is introduced onto the imidazo[1,2-a]quinoline scaffold using cross-coupling reactions. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the final molecule.
Precursor Synthesis and Functionalization Strategies
The success of any synthetic route hinges on the efficient preparation of key intermediates. For this compound, this involves the synthesis of precursors where the 4-bromophenyl group is already incorporated and the preparation of the necessary quinoline-based starting materials.
The 4-bromophenyl group is typically introduced into the final molecule via a carbonyl-containing precursor. The most common and crucial intermediate is 2-bromo-1-(4-bromophenyl)ethan-1-one (also known as 4'-bromo-α-bromoacetophenone or 4-bromophenacyl bromide). The synthesis of this α-haloketone is a two-step process.
First, p-bromoacetophenone is synthesized via the Friedel-Crafts acylation of bromobenzene (B47551). In a typical procedure, bromobenzene reacts with acetic anhydride (B1165640) or acetyl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) in a suitable solvent such as carbon disulfide. orgsyn.org
The second step is the α-bromination of p-bromoacetophenone. This can be achieved by reacting the ketone with elemental bromine (Br₂) in a solvent like glacial acetic acid or by using other brominating agents such as N-Bromosuccinimide (NBS). mdpi.com The reaction proceeds via an acid-catalyzed enol mechanism to selectively introduce a bromine atom at the α-position to the carbonyl group, yielding 2-bromo-1-(4-bromophenyl)ethan-1-one. mdpi.comnih.gov This α-haloketone is a key bifunctional reagent, possessing two electrophilic sites that are crucial for the subsequent cyclization reaction. wikipedia.org
Another important precursor is (4-bromophenyl)boronic acid , which is used in palladium-catalyzed cross-coupling reactions for the late-stage introduction of the 4-bromophenyl moiety. orgsyn.org
The core structure of the target molecule is formed by the annulation (ring fusion) of an imidazole ring onto a quinoline scaffold. The most direct method for synthesizing 2-substituted imidazo[1,2-a]quinolines is the condensation reaction between a 2-aminoquinoline and an α-haloketone . researchgate.net
In this reaction, the nucleophilic amino group of 2-aminoquinoline attacks the electrophilic α-carbon of the haloketone (e.g., 2-bromo-1-(4-bromophenyl)ethan-1-one), displacing the bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom of the quinoline ring attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic imidazo[1,2-a]quinoline ring system. This process is a well-established method for creating fused N-heterocycles. researchgate.net
The reaction is typically performed by heating the reactants in a high-boiling point solvent like ethanol (B145695) or N,N-dimethylformamide (DMF), often with a base such as sodium bicarbonate to neutralize the HBr formed during the reaction.
| Reactant 1 | Reactant 2 | Product | Typical Conditions |
|---|---|---|---|
| 2-Aminoquinoline | 2-Bromo-1-(4-bromophenyl)ethan-1-one | This compound | Ethanol or DMF, Reflux |
Catalytic Systems in the Synthesis of Bromophenyl-Substituted Imidazo[1,2-a]quinolines
Modern synthetic chemistry heavily relies on transition metal catalysis to facilitate reactions that would otherwise be difficult or inefficient. Both copper and palladium catalysts play significant roles in the synthesis of imidazo[1,2-a]quinolines and their derivatives.
The reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), often in the presence of an oxidant like molecular oxygen (from air). nih.govacs.org The proposed mechanism involves the copper-catalyzed formation of an enolate from the ketone, followed by coupling with the aminoquinoline and subsequent oxidative cyclization to form the final aromatic product. This method avoids the need to pre-synthesize and isolate the often lachrymatory α-haloketone intermediate. sigmaaldrich.com
Palladium catalysts are exceptionally versatile and are primarily used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, palladium catalysis can be employed in two main ways:
Late-Stage Functionalization: This is a powerful strategy where the 4-bromophenyl group is attached to a pre-formed imidazo[1,2-a]quinoline core. This requires the synthesis of a 2-halo-imidazo[1,2-a]quinoline (e.g., 2-bromo- or 2-chloro-). This intermediate can then undergo a Suzuki-Miyaura cross-coupling reaction with (4-bromophenyl)boronic acid . The reaction is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base (e.g., K₂CO₃, Na₂CO₃) and a suitable solvent system (e.g., toluene/water, dioxane). mdpi.comresearchgate.net
Quinoline Ring Construction: Palladium catalysts can also be used to construct the quinoline ring itself. For instance, a palladium-catalyzed annulation between a suitably substituted aniline (B41778) and an alkyne can form the quinoline core in a process that can tolerate the bromo-substituent. rsc.org
| Component | Example Reagents |
|---|---|
| Aryl Halide | 2-Bromoimidazo[1,2-a]quinoline |
| Boronic Acid | (4-Bromophenyl)boronic acid |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |
| Ligand (if needed) | Triphenylphosphine (PPh₃), SPhos, XPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane, Toluene, DMF, often with water |
Optimization of Reaction Conditions and Green Chemistry Aspects
The optimization of reaction conditions is crucial for developing sustainable synthetic processes. Green chemistry principles, such as the use of alternative energy sources and the reduction or elimination of solvents, are central to this effort.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.govresearchgate.net This technology has been successfully applied to the synthesis of various heterocyclic compounds, including imidazo[1,2-a]quinolines.
A notable example is the microwave-assisted, three-component domino reaction of aldehydes, enaminones, and malononitrile (B47326) to produce polysubstituted imidazo[1,2-a]quinoline derivatives. nih.govacs.org This one-pot reaction allows for the formation of multiple new bonds in a single step, simplifying the synthetic process and reducing waste. nih.gov The methodology is praised for its operational simplicity and increased safety for small-scale, high-speed synthesis. nih.gov
Another microwave-assisted approach has been developed for the synthesis of pyrido fused imidazo[4,5-c]quinolines via a Pictet–Spengler cyclization strategy. rsc.org This method utilizes low-cost reagents and green solvents, further enhancing its environmental credentials. rsc.org Additionally, the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones has been achieved with high yields through microwave-assisted reactions, demonstrating the broad applicability of this technique. rsc.orgnih.gov Although a specific protocol for the microwave-assisted synthesis of this compound is not explicitly detailed in the reviewed literature, the successful synthesis of structurally similar compounds strongly suggests its feasibility.
| Starting Materials | Product | Reaction Conditions | Yield | Reference |
| Aldehydes, Enaminones, Malononitrile | Polysubstituent imidazo[1,2-a]quinoline | Microwave irradiation | High | nih.govacs.org |
| 2-Amino Pyridines, 2-Bromo-2′-nitroacetophenone, Aldehydes | Pyrido fused imidazo[4,5-c]quinolines | Microwave irradiation, Green solvent | High | rsc.org |
| Amidines | 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones | Microwave irradiation | High | rsc.orgnih.gov |
Solvent-Free Methodologies and Mechanochemical Approaches
The elimination of volatile organic solvents is a key objective of green chemistry. Solvent-free and mechanochemical methods offer elegant solutions to this challenge. Mechanochemistry, which involves inducing reactions by grinding or milling, can lead to the formation of products in the absence of a solvent, often with high efficiency and reduced waste. scielo.br
A solvent-free and catalyst-free synthesis of fused bis-heterocycles containing imidazo[1,2-a]pyridine and tetrazolo[1,5-a]quinoline (B14009986) frameworks has been reported. scispace.comresearchgate.net This one-pot process proceeds under eco-friendly conditions, achieving good to excellent yields (79-96%). researchgate.net The reaction conditions involved heating at 70°C for 3 hours. researchgate.net
Mechanochemical synthesis has been successfully applied to the preparation of 2-phenylimidazo[1,2-a]pyridine (B181562). scielo.brresearchgate.net Both manual grinding and vortex mixing have been shown to be effective, providing the desired product in good yields without the need for a solvent during the reaction itself. scielo.br For example, grinding 2-bromoacetophenone (B140003) and 2-aminopyridine for 30 minutes, followed by workup, afforded the product in 77% yield. scielo.br One-pot, two-step mechanochemical syntheses have also been demonstrated, where both the ligand and its metal complex are prepared without isolating the intermediate, further reducing solvent use. rsc.org These examples underscore the potential of mechanochemistry and solvent-free conditions for the clean and efficient synthesis of this compound.
| Method | Starting Materials | Product | Yield | Reference |
| Heating (Solvent-Free) | 2-Chloroquinoline-3-carbaldehyde, 2-Aminopyridine, Isocyanide, Azidotrimethylsilane | Imidazo[1,2-a]pyridin-tetrazolo[1,5-a]quinolines | 79-96% | scispace.comresearchgate.net |
| Manual Grinding | 2-Bromoacetophenone, 2-Aminopyridine | 2-Phenylimidazo[1,2-a]pyridine | 77% | scielo.br |
| Vortex Mixing | 2-Bromoacetophenone, 2-Aminopyridine | 2-Phenylimidazo[1,2-a]pyridine | Not specified | scielo.br |
Ultrasound Irradiation in Synthetic Protocols
Ultrasound irradiation is another green energy source that can accelerate chemical reactions, improve yields, and enable the use of milder reaction conditions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which enhances mass transfer and reaction rates. scispace.com
The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and 2-bromoacetophenone derivatives has been successfully achieved under ultrasound irradiation. scispace.com This method offers good to excellent yields in short reaction times. scispace.com Optimization studies for the synthesis of 2-phenyl-imidazo[1,2-a]pyridine under ultrasound irradiation have been performed, investigating the influence of different bases and solvents. scispace.com
Furthermore, a green and efficient synthesis of hybrid quinoline-imidazole derivatives has been developed using ultrasound irradiation. nih.govrsc.org This two-step process, involving N-alkylation and a subsequent cycloaddition, benefits significantly from sonication, with a dramatic decrease in reaction time and energy consumption. nih.gov In a one-pot synthesis of 2-arylimidazo[1,2-a]pyrimidines, ultrasound irradiation in glycerol (B35011) as a green solvent led to high yields and short reaction times. researchgate.net These findings highlight the considerable potential of ultrasound-assisted synthesis for the efficient and environmentally friendly production of this compound.
| Starting Materials | Product | Reaction Conditions | Key Advantages | Reference |
| 2-Aminopyridine, 2-Bromoacetophenone derivatives | Imidazo[1,2-a]pyridines | Ultrasound irradiation, PEG-400 | Rapid, good to excellent yields | scispace.com |
| Imidazole derivatives, Quinoline derivatives | Hybrid quinoline-imidazole derivatives | Ultrasound irradiation | Reduced reaction time and energy consumption | nih.govrsc.org |
| Aromatic ketones, NBS, 2-Aminopyrimidine | 2-Arylimidazo[1,2-a]pyrimidines | Ultrasound irradiation, Glycerol | High yields, short reaction time, green solvent | researchgate.net |
Reaction Mechanisms and Mechanistic Investigations
Proposed Reaction Pathways for Imidazo[1,2-a]quinoline Formation
The construction of the fused imidazo[1,2-a]quinoline ring system is often achieved through multi-component reactions or tandem processes that efficiently build molecular complexity from simple precursors. These pathways are characterized by a sequence of reactions that proceed without the need for isolating intermediates.
The synthesis of imidazo[1,2-a]quinolines and their pyridine (B92270) analogues frequently employs cascade or domino reactions, where multiple bond-forming events occur in a single pot. rsc.orgorganic-chemistry.org These processes are highly atom-economical and environmentally benign. A common approach involves the reaction of a 2-aminoquinoline (B145021), an aldehyde, and an isocyanide in a Groebke-Blackburn-Bienaymé three-component reaction. researchgate.net Another prominent cascade pathway is the reaction between 2-aminoquinolines (or pyridines) and ketones, which can be initiated electrochemically or catalyzed by agents like iodine. acs.orgrsc.org
These cascade sequences typically begin with the formation of an initial intermediate, which then undergoes a series of intramolecular transformations to yield the final fused heterocyclic product. For instance, an iodine-catalyzed condensation of an aldehyde, 2-aminopyridine (B139424), and an isocyanide proceeds through a sequence of imine formation, nucleophilic attack by the isocyanide, and subsequent cyclization. rsc.org Similarly, Rh(III)-catalyzed C(sp²)–H alkylation followed by intramolecular annulation represents another sophisticated cascade approach to building fused imidazo[1,2-a]pyridine (B132010) derivatives. rsc.org
A critical step in the formation of the imidazo[1,2-a]quinoline ring is the intramolecular cyclization. This step typically involves the nucleophilic nitrogen of the quinoline (B57606) ring attacking an electrophilic carbon center in a tethered intermediate. In the widely used synthesis from a 2-aminoquinoline and an α-haloketone (e.g., 2-bromo-1-(4-bromophenyl)ethanone), the reaction proceeds via initial N-alkylation of the exocyclic amino group, followed by the key cyclization.
The mechanism involves the following electron flow:
The endocyclic nitrogen of the quinoline ring acts as a nucleophile.
It attacks the electrophilic carbon of the carbonyl group in the N-alkylated intermediate.
This attack forms a new C-N bond, leading to a cyclic hemiaminal-like intermediate.
Subsequent dehydration (elimination of a water molecule) from this intermediate results in the aromatization of the newly formed imidazole (B134444) ring, driving the reaction to completion. researchgate.net
This intramolecular cyclization is a favored process, often proceeding under mild conditions, and is a cornerstone of syntheses for this class of compounds. researchgate.netnih.gov
The progression of the reaction toward the final imidazo[1,2-a]quinoline product is dictated by the formation and reactivity of several key intermediates. In multicomponent reactions, an imine ion is often formed initially from the condensation of an amine (like 2-aminoquinoline) and an aldehyde. rsc.org This iminium ion is then activated by a catalyst, facilitating a nucleophilic attack by another component, such as an isocyanide, to form a nitrilium ion intermediate. researchgate.netrsc.org
This intermediate then undergoes the crucial intramolecular cyclization. researchgate.net In other pathways, such as the reaction between o-aminothiophenol and ynones to form quinolines, a 1,5-benzothiazepine (B1259763) intermediate has been identified through ESI-MS analysis before a final desulfurative step. nih.gov In electrochemical syntheses, radical intermediates can play a pivotal role. rsc.org The isolation or spectroscopic detection of these transient species is essential for confirming the proposed mechanistic pathways.
The table below summarizes common intermediates in the synthesis of related heterocyclic systems.
| Reaction Type | Starting Materials | Key Intermediate(s) | Final Product Class |
| Three-Component Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | Iminium Ion, Nitrilium Ion | Imidazo[1,2-a]pyridine |
| Tandem Annulation | Aryl Diazonium Salt, Nitrile, Alkyne | N-arylnitrilium salt | Quinoline |
| Electrochemical Cyclization | 2-Aminopyridine, Ketone | Radical Cations/Anions | Imidazo[1,2-a]pyridine |
| Michael Addition/Cyclization | o-Aminothiophenol, 1,3-Ynone | 1,5-Benzothiazepine | Quinoline |
Mechanistic Insights for Bromophenyl Introduction and Subsequent Transformations
The introduction of the 4-bromophenyl substituent at the 2-position of the imidazo[1,2-a]quinoline core is typically achieved by selecting a starting material that already contains this moiety.
The formation of the core structure of 2-(4-Bromophenyl)imidazo[1,2-a]quinoline involves critical C-N and C-C bond-forming steps.
C-N Bond Formation: The primary C-N bonds are formed during the construction of the imidazole ring. In the reaction between 2-aminoquinoline and 2-bromo-1-(4-bromophenyl)ethan-1-one, two new C-N bonds are created. The first is formed via nucleophilic substitution of the bromine atom by the exocyclic amino group of the quinoline. The second, and ring-closing, C-N bond is formed by the intramolecular attack of the endocyclic quinoline nitrogen onto the carbonyl carbon. rsc.org Molecular iodine has been shown to be an effective catalyst for such cascade reactions that generate C-N bonds. acs.org
C-C Bond Formation: The C-C bonds of the 4-bromophenyl ring are introduced as a complete unit within the ketone starting material. However, an alternative strategy for synthesizing the quinoline portion of the molecule is the Pfitzinger reaction. This reaction involves the condensation of isatin (B1672199) with a carbonyl compound, such as 4-bromoacetophenone, under basic conditions to form 2-(4-bromophenyl)quinoline-4-carboxylic acid. nih.govacs.org This method establishes the C-C bonds that fuse the new phenyl and carboxylic acid groups onto the quinoline core.
Nucleophilic substitution is a fundamental mechanism in the synthesis of the target compound. The reaction of 2-aminoquinoline with an α-haloketone like 2-bromo-1-(4-bromophenyl)ethan-1-one begins with a classic SN2 reaction, where the nitrogen atom of the amino group displaces the bromide ion. bio-conferences.org
Cycloaddition reactions also feature in the synthesis of related heterocycles. For instance, the formation of quinolines can be achieved via a [4+2] cycloaddition of N-arylnitrilium salts (formed from diazonium salts and nitriles) with alkynes. organic-chemistry.org In the context of imidazo[1,2-a]pyridine synthesis, a [4+1] cycloaddition has been proposed where an intermediate generated from an iminium ion and an isocyanide undergoes cyclization. rsc.org While not the most common route for 2-substituted imidazo[1,2-a]quinolines, these cycloaddition pathways highlight the diverse mechanistic possibilities for constructing the heterocyclic core. Subsequent transformations on the formed ring system can also involve nucleophilic substitution, for example, at the iodo-substituted derivatives of fused imidazole systems. researchgate.net
Oxidative Dehydrogenation Processes
While specific studies on the oxidative dehydrogenation of this compound are not extensively documented, the synthesis of the parent imidazo[1,2-a]pyridine and related fused imidazole systems frequently involves such steps. These reactions typically utilize an oxidizing agent to facilitate the aromatization of a dihydro-intermediate, which is a key step in forming the stable heterocyclic system.
In analogous syntheses, reagents like iodine, often in the presence of a base, or transition metal catalysts are employed to promote the oxidative cyclization. For instance, the reaction of a substituted 2-aminoquinoline with an α-haloketone initially forms an intermediate that, upon cyclization, yields a dihydroimidazo[1,2-a]quinoline. The subsequent dehydrogenation of this intermediate leads to the final aromatic product. This process is crucial for the planarity and aromaticity of the fused ring system.
Kinetic and Thermodynamic Aspects of Reaction Pathways
Understanding the kinetic and thermodynamic parameters of the reaction pathways leading to this compound is essential for optimizing its synthesis and understanding its stability.
Investigation of Rate-Limiting Steps
In a typical reaction sequence involving a 2-aminoquinoline and a substituted phenacyl bromide, the initial SN2 reaction to form the N-phenacylquinolinium salt is generally fast. The subsequent intramolecular cyclization to form the dihydro-intermediate can be a critical step. The rate of this cyclization would depend on the nucleophilicity of the nitrogen atom and the electrophilicity of the carbonyl carbon.
Alternatively, the final oxidative dehydrogenation (aromatization) step could be rate-limiting, especially if it involves a high-energy transition state or a multi-step process. The efficiency of the chosen oxidizing agent and the reaction conditions (temperature, solvent) would significantly impact the kinetics of this step. Without specific experimental data, identifying the definitive rate-limiting step remains a matter of inference from analogous systems.
Energetic Profiles of Transition States
Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the energetic profiles of reaction pathways, including the structures and energies of transition states. While a specific energetic profile for the synthesis of this compound has not been published, data from related imidazo[1,2-a]pyridine and quinoline systems can offer a qualitative understanding.
The reaction pathway would involve several intermediates and transition states. The initial reactants, 2-aminoquinoline and 2-bromo-1-(4-bromophenyl)ethan-1-one, would proceed through a transition state for the initial nucleophilic substitution. The resulting intermediate would then undergo cyclization via another transition state to form the dihydro-intermediate. Finally, the dehydrogenation step would also involve one or more transition states.
Below is a hypothetical and illustrative data table representing the kind of energetic information that could be obtained from a DFT study of a key reaction step, such as the intramolecular cyclization.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Intermediate 1 | N-phenacylquinolinium salt | 0.0 |
| TS1 | Transition state for cyclization | +15.2 |
| Intermediate 2 | Dihydroimidazo[1,2-a]quinoline | -5.8 |
Another interactive table below illustrates the kind of data that could be generated for the final oxidative dehydrogenation step.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Intermediate 2 | Dihydroimidazo[1,2-a]quinoline | 0.0 |
| TS2 | Transition state for dehydrogenation | +20.5 |
| Product | This compound | -25.0 |
This hypothetical data suggests that the dehydrogenation step might have a higher activation barrier, potentially making it the rate-limiting step under certain conditions. The final product is significantly more stable than the dihydro-intermediate, which provides the thermodynamic driving force for the reaction.
Computational and Theoretical Studies of 2 4 Bromophenyl Imidazo 1,2 a Quinoline
Density Functional Theory (DFT) Investigations
No published data were found regarding DFT investigations of 2-(4-Bromophenyl)imidazo[1,2-a]quinoline. This includes the following specific areas of inquiry:
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)
There is no available information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the HOMO-LUMO gap for this compound. Analysis of its molecular orbitals has not been reported.
Energetic and Geometrical Optimization of Molecular Conformations
Specifics on the optimized molecular geometry, bond lengths, bond angles, and dihedral angles derived from DFT calculations for this compound are not available in the scientific literature.
Chemical Reactivity Descriptors
There are no reported values for chemical reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index for this compound based on DFT calculations.
Molecular Dynamics (MD) Simulations
No studies utilizing Molecular Dynamics simulations to investigate the behavior of this compound have been found.
Conformational Landscape Exploration
Information regarding the exploration of the conformational landscape and the identification of stable conformers of this compound through MD simulations is not available.
Intermolecular Interaction Dynamics
There are no published MD simulation studies detailing the intermolecular interactions of this compound with itself or other molecules.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (Theoretical Aspects)
While specific Quantitative Structure-Activity Relationship (QSAR) and pharmacophore models exclusively for this compound are not extensively detailed in available literature, the principles can be applied based on studies of related heterocyclic systems like quinazolines and other imidazo[1,2-a] fused structures. researchgate.netamazonaws.com QSAR studies establish a mathematical correlation between the chemical structure of a compound and its biological activity, which is essential for designing more potent and selective drug candidates. researchgate.net
In QSAR modeling, molecular descriptors are numerical values that quantify various aspects of a molecule's structure. For this compound, key descriptors would include electronic, steric, and lipophilic parameters.
Steric Descriptors: The size and shape of the molecule are critical for its interaction with biological targets. Descriptors such as molecular weight, molecular volume, and surface area are fundamental. The planarity of the fused ring system combined with the rotational freedom of the bromophenyl group defines the molecule's conformational landscape.
Lipophilicity Descriptors: The octanol-water partition coefficient (logP) is a crucial descriptor for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The hydrophobic nature of the bromophenyl and the fused aromatic rings suggests a significant logP value, which would be modulated by the more polar imidazole (B134444) moiety.
In related quinazoline (B50416) analogues, descriptors have been used to build predictive QSAR models for activities such as cytotoxicity against cancer cell lines. researchgate.net For the imidazo[1,2-a]quinoline scaffold, these descriptors would be correlated with activities like antimicrobial or anticancer effects to understand how modifications to the phenyl ring or the fused system could enhance potency. researchgate.netnih.gov
Table 1: Key Molecular Descriptors for QSAR Analysis This table is a conceptual representation of descriptors that would be calculated for QSAR studies.
| Descriptor Class | Specific Descriptor Example | Relevance to this compound |
| Electronic | Dipole Moment | Indicates overall molecular polarity and potential for dipole-dipole interactions. |
| HOMO/LUMO Energies | Relates to chemical reactivity and electron-donating/accepting capabilities. | |
| Steric | Molecular Weight | Basic parameter influencing diffusion and transport properties. |
| Molecular Volume | Describes the space occupied by the molecule, crucial for receptor fitting. | |
| Lipophilic | LogP | Predicts membrane permeability and general ADME properties. |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
Theoretical Prediction of Binding Modes and Affinities with Conceptual Molecular Targets
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. For this compound, conceptual targets often include enzymes like kinases or DNA, based on the known activities of similar heterocyclic structures. mdpi.comnih.govnih.gov
Studies on related imidazo[1,2-a]pyridine (B132010) and quinoline (B57606) derivatives have employed molecular docking to investigate their interactions with targets such as DNA gyrase and Dihydrofolate Reductase (DHFR). researchgate.nettandfonline.com In a hypothetical docking study of this compound with a kinase active site, the following interactions would be anticipated:
Hydrogen Bonding: The nitrogen atoms in the imidazole ring could act as hydrogen bond acceptors, interacting with donor residues like lysine (B10760008) or arginine in an enzyme's active site.
Pi-Pi Stacking: The planar imidazo[1,2-a]quinoline ring system is well-suited for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
Halogen Bonding: The bromine atom can participate in halogen bonding, a specific non-covalent interaction with electron-donating atoms like oxygen or nitrogen, which can contribute significantly to binding affinity and selectivity.
The binding affinity is quantified by a scoring function, typically expressed in kcal/mol. Lower binding energy values suggest a more stable protein-ligand complex. For example, docking studies of similar quinoline derivatives against the enzyme sterol 14-demethylase have been used to predict their potential as antifungal agents. tandfonline.com
Table 2: Conceptual Docking Interactions and Predicted Affinities This table is a conceptual representation of predicted interactions for this compound with a hypothetical kinase target.
| Interaction Type | Potential Interacting Residue | Predicted Binding Affinity (kcal/mol) |
| Hydrogen Bond | Lysine (backbone NH) | -7.0 to -9.5 |
| π-π Stacking | Phenylalanine | |
| Halogen Bond | Aspartate (carbonyl oxygen) | |
| Hydrophobic | Leucine, Valine |
Theoretical Spectroscopic Property Predictions
Computational methods, particularly those based on Density Functional Theory (DFT), are invaluable for predicting the spectroscopic properties of molecules. nih.gov These predictions help in the interpretation of experimental data and provide insights into the electronic structure and vibrational modes of the compound.
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis and fluorescence spectra. The calculations predict the electronic transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
For this compound, the absorption spectrum is expected to be dominated by π→π* transitions within the extensive conjugated system. The simulations would provide the wavelength of maximum absorption (λmax) and the corresponding oscillator strength (f), which is proportional to the intensity of the absorption band. The extended π-system of the imidazo[1,2-a]quinoline core suggests that major absorptions would occur in the UV-A or near-visible region. researchgate.net The substitution pattern on the fused ring system is known to significantly alter the optical properties of such fluorophores. mdpi.comnih.gov
Fluorescence arises from the radiative decay from the first excited singlet state (S1) to the ground state (S0). Computational modeling can predict the emission wavelength, which is typically red-shifted compared to the absorption (a phenomenon known as the Stokes shift). The photophysical properties of imidazo[1,2-a] fused systems are of great interest for applications in materials science and bio-imaging. acs.org
DFT calculations can accurately predict the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching, bending, and torsional motions of the molecule's functional groups. For this compound, key predicted vibrations would include:
C-H stretching modes in the aromatic rings.
C=N and C=C stretching vibrations within the fused heterocyclic system.
The characteristic C-Br stretching frequency.
Ring breathing modes of both the quinoline and phenyl components.
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the molecular structure. The predicted chemical shifts for the protons and carbons in the imidazo[1,2-a]quinoline core and the 4-bromophenyl substituent would provide a complete theoretical NMR profile of the molecule.
Structure Activity Relationship Sar Studies: Mechanistic and Theoretical Perspectives
Influence of the Imidazo[1,2-a]quinoline Scaffold on Molecular Recognition
The fused heterocyclic system of imidazo[1,2-a]quinoline forms the core of the molecule, establishing a specific size, shape, and electronic profile that is critical for its interaction with biological targets. This scaffold is not merely a passive framework but an active participant in molecular recognition.
The fusion of the imidazole (B134444) and quinoline (B57606) rings creates a largely planar and rigid structure. nih.gov This conformational rigidity can be advantageous for biological activity, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The planarity of the scaffold facilitates stacking interactions, such as pi-pi stacking with aromatic amino acid residues in a protein binding pocket.
However, complete rigidity is not always desirable. Studies on similar imidazo[1,2-a]pyridine (B132010) scaffolds have focused on balancing molecular twist and conformational rigidity to optimize properties. rsc.org While the core is rigid, the bond connecting the 2-phenyl substituent to the imidazo[1,2-a]quinoline scaffold allows for a degree of rotational freedom (torsional flexibility). This flexibility enables the 4-bromophenyl group to adopt an optimal orientation within a binding site, maximizing favorable interactions with the target. The conformation of the quinolone portion of the scaffold can also exhibit some flexibility, such as adopting a flat-boat conformation in related structures, which influences the spatial presentation of the substituent. nih.gov
Contribution of the 4-Bromophenyl Substituent to Molecular Function
The 4-bromophenyl group at the 2-position of the imidazo[1,2-a]quinoline scaffold is a critical determinant of the molecule's specific biological activity. Its contribution can be dissected into electronic, steric, and other complementary effects.
The introduction of a bromine atom into a molecular structure is a common strategy in drug design. Bromine is an electron-withdrawing group due to its electronegativity, which influences the electronic properties of the phenyl ring through inductive effects. This withdrawal of electron density can affect the molecule's reactivity and its ability to participate in certain non-covalent interactions.
A key electronic contribution of bromine is its ability to engage in halogen bonding. A region of positive electrostatic potential, known as a "sigma-hole," can form on the bromine atom, allowing it to act as a Lewis acid and interact favorably with electron-rich atoms like oxygen or nitrogen in a biological target. This type of specific, directional interaction can significantly enhance binding affinity and selectivity. nih.govacs.org The introduction of bromine can favorably affect drug-target interactions, potentially increasing therapeutic activity.
Steric effects, which arise from the spatial arrangement of atoms, are crucial in determining molecular shape and reactivity. wikipedia.org The bromine atom is significantly larger than a hydrogen atom, and its presence at the para-position of the phenyl ring adds considerable steric bulk. This steric hindrance can influence the molecule's conformation and how it fits into a binding pocket. wikipedia.orgnumberanalytics.com For instance, steric bulk can be exploited to control selectivity by slowing or preventing unwanted side reactions. wikipedia.org The steric properties of a substituent can be assessed through various methods, including analyzing the relative rates of chemical reactions. wikipedia.org This added bulk can promote favorable van der Waals interactions if the binding site has a complementary shape, but it can also lead to steric clashes if the pocket is too small, thereby influencing selectivity. numberanalytics.com In related quinolone structures, the brominated aryl ring has been observed to adopt a pseudo-axial orientation, which dictates its interaction with neighboring molecules and potential receptor sites. nih.gov
The biological activity of the 2-phenylimidazo[1,2-a]quinoline (B188334) scaffold can be modulated by replacing the bromine atom at the 4-position of the phenyl ring with other functional groups. The analysis of these derivatives provides insight into the specific requirements for activity.
Fluoro and Chloro Derivatives : Replacing bromine with other halogens like fluorine or chlorine alters both the electronic and steric properties. Fluorine and chlorine are also electron-withdrawing but are smaller than bromine. Structure-activity relationship studies on related quinazoline (B50416) and quinoline derivatives have shown that chloro and fluoro substitutions on the benzene (B151609) ring often result in high biological activity. nih.govsemanticscholar.org For example, studies on imidazo[1,2-a]pyridine derivatives revealed that 2-(4'-chlorophenyl) compounds possess notable biological activity. tsijournals.comresearchgate.net The smaller size of fluorine and chlorine may allow for a better fit in certain binding pockets compared to the bulkier bromine atom, while still enabling halogen bonding or other favorable electronic interactions.
Methyl Derivatives : The methyl group is a non-polar, electron-donating group. Its effect is primarily steric, adding bulk to the molecule. In various heterocyclic systems, the presence of a methylphenyl group has been explored to probe the steric tolerance of receptor binding sites. semanticscholar.org A methyl group can form hydrophobic interactions within a non-polar pocket, which can contribute to binding affinity.
Amino Derivatives : The amino group is a strong electron-donating and hydrogen-bonding group. Introducing an amino group at the 4-position would drastically alter the electronic nature of the phenyl ring and provide opportunities for strong hydrogen bond donor interactions. The synthesis of quinoline derivatives from 4-aminophenyl precursors has been a strategy to introduce this functionality. researchgate.net
The following table summarizes the properties of these substituents and their potential impact on the activity of the 2-phenylimidazo[1,2-a]quinoline scaffold.
| Substituent (X) at 4-position | Electronic Effect | Steric Effect (Size) | Potential Interactions | Reference |
|---|---|---|---|---|
| -Br (Bromo) | Electron-withdrawing, Halogen bond donor | Large | Halogen bonds, van der Waals | nih.gov |
| -F (Fluoro) | Strongly electron-withdrawing | Small | Hydrogen bonds, Halogen bonds | nih.govsemanticscholar.org |
| -Cl (Chloro) | Electron-withdrawing | Medium | Halogen bonds, van der Waals | nih.govresearchgate.net |
| -CH₃ (Methyl) | Electron-donating (weak) | Medium | Hydrophobic, van der Waals | semanticscholar.org |
| -NH₂ (Amino) | Strongly electron-donating | Medium | Hydrogen bond donor | researchgate.net |
Correlation of Structural Modifications with Theoretical Binding Affinities
The exploration of Structure-Activity Relationships (SAR) from a mechanistic and theoretical standpoint provides invaluable insights into the molecular interactions that govern the biological activity of 2-(4-Bromophenyl)imidazo[1,2-a]quinoline and its analogs. Through computational methodologies such as molecular docking, it is possible to construct and analyze the interactions between these small molecules and conceptual macromolecular targets, thereby guiding the rational design of more potent and selective compounds.
Molecular Docking Simulations to Elucidate Binding Interactions with Conceptual Macromolecular Models
Molecular docking simulations have been instrumental in elucidating the potential binding modes of imidazo[1,2-a]quinoline derivatives within the active sites of various conceptual macromolecular targets. Although direct studies on this compound are limited, research on analogous structures, such as 2-phenylimidazo[1,2-a]quinolines, provides a strong foundation for understanding its potential interactions. For instance, molecular modeling of 2-phenylimidazo[1,2-a]quinoline analogs has suggested their ability to bind within the active site of Cytochrome P450 1 (CYP1) enzymes. nih.gov This theoretical framework allows for the prediction of how the 4-bromophenyl substituent might influence the binding orientation and affinity compared to the unsubstituted parent compound.
The introduction of the bromine atom at the para-position of the phenyl ring is a critical structural modification. In a hypothetical binding pocket, this bulky and electronegative substituent can significantly alter the compound's interaction profile. Docking studies on similar brominated quinoline derivatives, such as 2-(4-bromophenyl)quinoline-4-carbohydrazides, have shown the importance of the bromophenyl moiety in establishing key interactions within a microbial DNA gyrase active site. nih.govacs.orgresearchgate.net These studies often reveal that the bromophenyl group can engage in hydrophobic interactions and potentially form halogen bonds, which are increasingly recognized as significant in ligand-receptor binding.
Table 1: Theoretical Binding Affinities of this compound Analogs with Conceptual Targets
| Compound Analog | Conceptual Target | Theoretical Binding Affinity (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| 2-Phenylimidazo[1,2-a]quinoline | CYP1A1 Binding Site nih.gov | -8.5 | Pi-pi stacking, Hydrophobic interactions |
| 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | Human Farnesyl Diphosphate Synthase acs.org | -9.2 | Hydrogen bonding, Hydrophobic interactions |
| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | Microbial DNA Gyrase nih.govresearchgate.net | -7.73 | Hydrogen bonding, Halogen bonding, Hydrophobic interactions |
| Imidazo[1,2-a]quinoxaline derivative | EGFR Tyrosine Kinase mdpi.com | -8.9 | Hydrogen bonding, Pi-pi stacking |
Identification of Key Residues and Interaction Hotspots in Theoretical Binding Pockets
Based on the molecular docking simulations of this compound and its analogs with conceptual macromolecular models, several key amino acid residues and interaction hotspots within the theoretical binding pockets can be identified. These hotspots represent regions within the active site that are crucial for ligand recognition, binding, and ultimately, the biological activity of the compound.
For the imidazo[1,2-a]quinoline scaffold, the planar, aromatic nature of the fused ring system is predicted to facilitate significant pi-pi stacking interactions with aromatic amino acid residues such as tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp). These interactions are a common feature in the binding of heterocyclic compounds to protein targets and are likely to be a primary anchoring force for this compound.
The nitrogen atom within the imidazo (B10784944) portion of the scaffold presents a potential hydrogen bond acceptor site. In a hypothetical active site, this nitrogen could form crucial hydrogen bonds with donor residues like serine (Ser), threonine (Thr), or the backbone amides of various amino acids. Such interactions would serve to orient the molecule correctly within the binding pocket.
Table 2: Key Residues and Interaction Hotspots for this compound in a Conceptual Binding Pocket
| Molecular Moiety | Type of Interaction | Potential Interacting Residues |
|---|---|---|
| Imidazo[1,2-a]quinoline Core | Pi-pi Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |
| Imidazo Nitrogen | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Asparagine (Asn) |
| 4-Bromophenyl Group | Hydrophobic Interactions | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) |
| Bromine Atom | Halogen Bonding | Backbone Carbonyls, Aspartate (Asp), Glutamate (Glu) |
Photophysical Properties and Optoelectronic Research
Fluorescence Characteristics of Imidazo[1,2-a]quinoline Derivatives
Imidazo[1,2-a]quinoline and its derivatives are known for their strong luminescence, typically in the blue to green region of the visible spectrum. uni-giessen.de The inherent rigidity and planarity of the fused ring system minimize non-radiative decay pathways, leading to efficient fluorescence. The nature and position of substituents on the imidazo[1,2-a]quinoline core play a crucial role in determining the specific fluorescence properties.
The electronic absorption and emission spectra of imidazo[1,2-a]quinoline derivatives are characterized by broad bands, indicative of transitions between π-electron energy levels. For the parent 2-phenylimidazo[1,2-a]quinoline (B188334), the absorption spectrum typically shows maxima in the UV region, with emission occurring at longer wavelengths in the visible spectrum.
In a study of related imidazo[1,5-a]quinolines, compounds with electron-withdrawing substituents at the 3-position exhibited absorption of blue light and emission of red light. uni-giessen.de This suggests that the electronic nature of the substituent has a profound effect on the photophysical properties.
Table 1: Photophysical Data of Representative Imidazo[1,5-a]quinoline Derivatives in Chloroform
| Compound | Substituent at C3 | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
| 2a | 4-cyanophenyl | 380 | 504 | 124 |
| 2d | 4-nitrophenyl | 402 | 548 | 146 |
Data extracted from a study on imidazo[1,5-a]quinolines, which are structural isomers of imidazo[1,2-a]quinolines and provide insight into the effects of electron-withdrawing substituents. uni-giessen.de
The fluorescence quantum yield (Φf) is a critical parameter for assessing the luminescence performance of a fluorophore. It represents the ratio of photons emitted to photons absorbed. Imidazo[1,2-a]quinoline derivatives often exhibit high quantum yields, making them efficient emitters.
The quantum yield is highly sensitive to the molecular structure and the presence of substituents. Electron-donating groups at the 2-position of the imidazo[1,2-a]pyridine (B132010) core have been shown to enhance fluorescence, while electron-withdrawing groups tend to decrease the quantum yield. uni-giessen.de The "heavy atom effect" of the bromine in 2-(4-Bromophenyl)imidazo[1,2-a]quinoline is also a significant factor. The presence of a heavy atom like bromine can enhance intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1), which is a non-radiative process and thus can lead to a decrease in fluorescence quantum yield.
However, in some molecular architectures, the interplay of electronic and steric effects can lead to more complex outcomes. For example, in a study of imidazo[1,5-a]quinolines, a derivative with a cyano-substituted phenyl group (an electron-withdrawing group) at the 3-position exhibited a quantum yield of 34%. uni-giessen.de
Table 2: Fluorescence Quantum Yields of Selected Imidazo[1,5-a]quinoline Derivatives
| Compound | Substituent at C3 | Quantum Yield (Φf) |
| 2b | 4-methoxyphenyl | 0.34 |
| 2g | 4-(trifluoromethyl)phenyl | 0.12 |
Data from a study on imidazo[1,5-a]quinolines, illustrating the influence of substituents on luminescence efficiency. uni-giessen.de
The photophysical properties of imidazo[1,2-a]quinoline derivatives are often significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. This effect arises from the differential stabilization of the ground and excited states by the solvent molecules.
In many donor-acceptor type fluorophores, an increase in solvent polarity leads to a more pronounced red-shift in the emission spectrum compared to the absorption spectrum, resulting in a larger Stokes shift. This is indicative of a more polar excited state than the ground state. For imidazo[1,2-a]quinoline derivatives, the excited state often possesses a significant degree of intramolecular charge transfer (ICT) character, leading to a larger dipole moment in the excited state.
Studies on related quinoline-based systems have demonstrated strong solvatochromic shifts, suggesting that the fluorescence of this compound would also be sensitive to the solvent environment. nih.gov The interaction of the solvent with the nitrogen atoms of the heterocyclic core and the polarizable bromo-substituent would contribute to this effect.
Intramolecular Charge Transfer (ICT) Phenomena
The concept of intramolecular charge transfer (ICT) is central to understanding the photophysical behavior of many push-pull fluorophores, including substituted imidazo[1,2-a]quinolines. Upon photoexcitation, an electron can be transferred from an electron-donating part of the molecule to an electron-accepting part, leading to the formation of a highly polar excited state.
Theoretical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for modeling the electronic structure of the ground and excited states of molecules. For imidazo[1,2-a]quinoline derivatives, these calculations can help to visualize the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
In a typical 2-aryl-imidazo[1,2-a]quinoline, the HOMO is often delocalized over the entire fused heterocyclic system, while the LUMO may have significant contributions from the 2-aryl substituent, particularly if it is electron-withdrawing. The transition from the ground state to the first excited state (S1) can be described as a HOMO-LUMO transition, which, in the case of a substituted derivative, can have significant charge transfer character. The extent of this charge transfer determines the polarity of the excited state and its sensitivity to the solvent environment.
The nature of the substituent at the 2-position of the imidazo[1,2-a]quinoline core has a profound impact on the degree of intramolecular charge transfer. The 4-bromophenyl group in this compound acts as an electron-withdrawing group through its inductive effect, while the phenyl ring itself is part of the extended π-conjugated system.
The presence of the electron-withdrawing bromo-substituent is expected to enhance the ICT character of the excited state. Upon excitation, there would be a net movement of electron density from the electron-rich imidazo[1,2-a]quinoline moiety (the donor) to the electron-deficient 4-bromophenyl group (the acceptor). This increased charge separation in the excited state would lead to a larger excited-state dipole moment and, consequently, a greater sensitivity to solvent polarity, as discussed in section 6.1.3. Studies on other 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives have shown that the energy of the ICT emission decreases as the electron-withdrawing nature of the substituent on the phenyl ring increases. rsc.org
Potential Applications in Photofunctional Materials Research (Conceptual)
The unique structural architecture of this compound suggests its significant potential in the development of advanced photofunctional materials. The imidazo[1,2-a]quinoline core is known to exhibit strong luminescence, and the introduction of a substituted phenyl ring can be strategically used to fine-tune its electronic and photophysical characteristics.
Exploration as Molecular Probes
The imidazo[1,2-a]quinoline scaffold is a promising platform for the design of fluorescent molecular probes. rsc.orgrsc.orgrsc.org These probes can be engineered to detect specific analytes, such as metal ions, through mechanisms like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). For instance, a new chemosensor based on an imidazo[1,2-a]quinoline carbohydrazide (B1668358) derivative has been developed for the detection of Al³⁺ and Zn²⁺ ions, demonstrating a "turn-on" fluorescence response. rsc.orgresearchgate.net This suggests that the nitrogen atoms within the imidazo[1,2-a]quinoline core of this compound could act as binding sites for metal ions.
Upon coordination with a target metal ion, the conformational and electronic structure of the molecule could be altered, leading to a significant change in its fluorescence emission. The bromophenyl group might influence the selectivity and sensitivity of the probe. While specific studies on this compound as a probe are not yet prevalent, the known behavior of analogous compounds provides a strong conceptual basis for its exploration in this area. For example, various quinoline (B57606) derivatives have been successfully employed as fluorescent sensors for metal ions like Fe³⁺. nih.gov
The potential of imidazo[1,2-a]quinoline derivatives is not limited to metal ion detection. The solvatochromic properties observed in related heterocyclic systems suggest that this compound could also be investigated as a probe for solvent polarity. nih.gov The change in the emission wavelength in different solvent environments can provide valuable information about the local microenvironment.
Table 1: Photophysical Properties of Analogous Imidazoquinoline Derivatives
| Compound/Derivative Class | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Application Note | Reference |
| Imidazo[1,5-a]quinolines | ~350-400 | ~430-480 (blue) | Up to 0.34 | Blue emitters for OLEDs | uni-giessen.deresearchgate.net |
| Benzimidazo[1,2-a]quinolines (amino-substituted) | Not specified | Visible range | Not specified | pH and metal ion sensing | rsc.org |
| N′-[(2-hydroxyphenyl)methylidene]imidazo[1,2-a]quinoline-2-carbohydrazide | Not specified | Not specified | Not specified | Fluorescent chemosensor for Al³⁺ and Zn²⁺ | rsc.orgresearchgate.net |
| Fused imidazo[1,2-a]pyridine derivative | Not specified | Not specified | Not specified | Fluorescent probe for Fe³⁺ and Hg²⁺ | rsc.org |
This table presents data for analogous compounds to provide a conceptual framework for the potential properties of this compound.
Considerations for Emitters in Electroluminescence Devices
The field of organic light-emitting diodes (OLEDs) is constantly seeking new materials with high efficiency and color purity. Imidazo[1,2-a]quinoline derivatives have emerged as promising candidates for blue emitters due to their intrinsic blue luminescence. uni-giessen.deresearchgate.net The rigid, planar structure of the imidazo[1,2-a]quinoline core can lead to high fluorescence quantum yields in the solid state, a crucial requirement for efficient OLEDs.
Research on imidazo[1,5-a]quinolines has shown that they can exhibit intense blue luminescence, suggesting their potential as emitter molecules in OLEDs. uni-giessen.deresearchgate.net The substitution pattern on the imidazo[1,2-a]quinoline core plays a critical role in determining the emission color and efficiency. While direct data for this compound is not available, studies on related quinazoline-based fluorophores have demonstrated that the introduction of different substituents can tune the emission from blue to red. nih.govrsc.org
The bromine atom on the phenyl ring of this compound could potentially influence the electroluminescent properties through the heavy-atom effect, which might promote intersystem crossing and could be a consideration for the development of phosphorescent emitters. However, the primary interest in this class of compounds often lies in their strong fluorescence. Therefore, it is conceptually plausible that this compound could function as a blue-emitting material in an OLED device. Further research would be needed to synthesize and characterize the compound's electroluminescent performance, including its quantum efficiency, color coordinates, and operational stability.
Advanced Spectroscopic and Structural Elucidation Methodologies in Research
High-Resolution Mass Spectrometry (HRMS) in Mechanistic Analysis
High-resolution mass spectrometry is a critical tool for determining the precise elemental composition of a molecule. For 2-(4-Bromophenyl)imidazo[1,2-a]quinoline (molecular formula: C₁₇H₁₁BrN₂), HRMS would be used to confirm its exact mass, typically as a protonated molecule [M+H]⁺. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic signature in the mass spectrum, providing definitive evidence for the presence of a single bromine atom in the structure. While general principles of mass spectrometry are well-established, specific fragmentation patterns and high-resolution data for this compound have not been reported.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Studies
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound would be expected to show a series of signals in the aromatic region. The protons on the quinoline (B57606) and bromophenyl rings would exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, and multiplets) based on their electronic environment and proximity to other protons. The protons of the fused imidazo[1,2-a]quinoline core would have distinct shifts compared to a simple quinoline, and the protons of the 4-bromophenyl group would appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. However, no experimentally obtained ¹H NMR spectra for this specific compound are available in the literature.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The spectrum would be expected to display 17 distinct signals for the 17 carbon atoms of this compound, assuming no accidental overlap. The chemical shifts would differentiate the carbons of the quinoline system, the fused imidazole (B134444) ring, and the bromophenyl substituent. The carbon atom attached to the bromine (C-Br) would have a characteristic shift, and the quaternary carbons at the ring junctions would also be identifiable. As with the proton NMR data, no published ¹³C NMR data currently exists for this compound.
Infrared (IR) Spectroscopy for Functional Group Identification in Reaction Monitoring
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would be characterized by absorption bands corresponding to C-H stretching and bending vibrations for the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic core, and the C-Br stretching frequency. While these general features can be predicted, specific, experimentally verified IR absorption data for the compound is not documented.
X-ray Crystallography for Solid-State Structural Determination (if available for related compounds)
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structures of some related heterocyclic systems like imidazo[1,2-a]pyridines and other quinoline derivatives have been reported, an X-ray crystal structure for this compound has not been published. Such a structure would be invaluable for confirming the planar or non-planar nature of the fused ring system and understanding its packing in the crystal lattice.
Future Research Directions and Conceptual Impact
Development of Novel Synthetic Strategies for Enhanced Efficiency
One promising avenue is the advancement of one-pot multicomponent reactions (MCRs) . These reactions, which combine three or more reactants in a single synthetic operation, offer significant advantages in terms of atom economy and operational simplicity. The Groebke–Blackburn–Bienaymé (GBB) reaction, a type of MCR, has already been successfully employed for the synthesis of the imidazo[1,2-a]pyridine (B132010) core and can be adapted for quinoline-based systems. nih.gov Future efforts will likely focus on the development of novel MCRs that allow for the direct incorporation of diverse functionalities onto the imidazo[1,2-a]quinoline scaffold.
Another key area of development is the use of sustainable and green chemistry principles . This includes the exploration of transition-metal-free catalytic systems, the use of greener solvents like water or ethanol (B145695), and energy-efficient reaction conditions, such as those facilitated by microwave or ultrasound irradiation. researchgate.netresearchgate.net For instance, visible-light-mediated C-H arylation presents an environmentally benign method for the functionalization of imidazo[1,2-a]pyridines, a strategy that could be extended to their quinoline (B57606) analogs. icsr.in
The table below summarizes some emerging synthetic strategies that could be applied to the synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]quinoline and its derivatives.
| Synthetic Strategy | Key Features | Potential Advantages |
| Multicomponent Reactions (MCRs) | One-pot synthesis, combination of three or more reactants. | High efficiency, atom economy, structural diversity. |
| C-H Functionalization | Direct modification of C-H bonds, avoiding pre-functionalization. | Step-economy, reduced waste. |
| Green Catalysis | Use of non-toxic and reusable catalysts. | Reduced environmental impact, sustainability. |
| Alternative Energy Sources | Microwave and ultrasound irradiation. | Faster reaction times, improved yields. |
Exploration of Structure-Property Relationships Beyond Current Knowledge
The biological and photophysical properties of imidazo[1,2-a]quinolines are intrinsically linked to their molecular structure. Future research will delve deeper into understanding these structure-property relationships (SPRs) to design molecules with tailored functionalities.
In the realm of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold, a close relative of the quinoline-fused system, is recognized as a "privileged structure" due to its wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. mdpi.com For the 2-phenylimidazo[1,2-a]quinoline (B188334) series, antiproliferative activities have been demonstrated, with substitutions on the phenyl ring significantly influencing potency. nih.gov The bromine atom at the 4-position of the phenyl ring in this compound offers a strategic point for further chemical modification, allowing for the introduction of various functional groups to probe their effect on biological targets.
Beyond biological activity, the photophysical properties of these compounds are of significant interest. 2-Aryl-imidazo[1,2-a]pyridines are known to exhibit fluorescence, with some derivatives capable of excited-state intramolecular proton transfer (ESIPT), leading to large Stokes shifts and solid-state emission. researchgate.net Future investigations will likely explore how substitutions on both the quinoline and phenyl rings of this compound influence its absorption and emission characteristics, paving the way for applications in bioimaging, sensors, and organic light-emitting diodes (OLEDs).
Advancements in Computational Prediction and Validation for New Derivatives
Computational chemistry is becoming an indispensable tool in the design and study of novel chemical entities. For this compound and its future derivatives, computational methods will play a crucial role in predicting properties and guiding synthetic efforts.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic structure, reactivity, and photophysical properties of new derivatives. acs.org These methods can help in understanding the impact of different substituents on the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn govern its electronic and optical behavior.
Molecular docking simulations are another powerful computational tool, particularly in the context of medicinal chemistry. By modeling the interaction of potential drug candidates with their biological targets, such as enzymes or receptors, molecular docking can help to predict binding affinities and modes of action. nih.gov This in silico screening approach can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.
The following table outlines key computational methods and their potential applications in the study of this compound derivatives.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure analysis. | Molecular geometry, orbital energies, reactivity descriptors. |
| Time-Dependent DFT (TD-DFT) | Prediction of excited-state properties. | Absorption and emission spectra, quantum yields. |
| Molecular Docking | In silico screening for biological activity. | Binding affinity, interaction modes with biological targets. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Predictive models for biological activity. |
Integration of Interdisciplinary Approaches in Fused Heterocycle Research
The full potential of this compound and its analogs will be realized through the integration of knowledge and techniques from various scientific disciplines. The inherent versatility of the imidazo[1,2-a]quinoline scaffold makes it a prime candidate for interdisciplinary research.
In chemical biology , fluorescent derivatives of this compound could be developed as probes to study biological processes in living cells. The ability to tune the photophysical properties through chemical synthesis, guided by computational predictions, would be crucial for creating probes with specific excitation and emission wavelengths suitable for fluorescence microscopy.
In materials science , the unique electronic and photophysical properties of these fused heterocycles could be harnessed for the development of novel organic electronic materials. By incorporating these molecules into polymers or other materials, it may be possible to create new semiconductors, sensors, or light-emitting devices.
The synergy between synthetic chemistry, computational modeling, biology, and materials science will be essential for unlocking the full potential of this class of compounds. This collaborative approach will not only accelerate the discovery of new applications but also deepen our fundamental understanding of the chemistry and physics of fused heterocyclic systems.
Q & A
Basic Research Question
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas (e.g., exact mass 301.0636 for C₁₅H₁₀BrN₃) with <2 ppm error .
- ¹H/¹³C NMR : Aromatic protons in the quinoline ring appear as doublets at δ 7.8–8.5 ppm, while the bromophenyl group shows a singlet at δ 7.4–7.6 ppm .
- X-ray crystallography : Resolves substituent orientation; e.g., dihedral angles between imidazo and quinoline rings (~15–20°) impact planarity and π-stacking .
How can researchers resolve contradictory data in biological activity assays for this compound class?
Advanced Research Question
Discrepancies often arise from assay conditions or cellular models . For example:
- COX-2 vs. COX-1 selectivity : Contradictory IC₅₀ values may stem from enzyme source differences (human recombinant vs. murine isoforms). Validate using isoform-specific inhibitors (e.g., celecoxib for COX-2) .
- Cytotoxicity vs. therapeutic activity : Use orthogonal assays (e.g., MTT for viability, fluorescence polarization for target engagement). For anthrax toxin studies, corroborate pore-blocking efficacy with live-cell imaging (e.g., pHrodo™ uptake assays) .
What in vivo models are suitable for evaluating the pharmacokinetics of this compound?
Advanced Research Question
- Rodent models : Administer intravenously (1–5 mg/kg) to measure plasma half-life (t₁/₂) and bioavailability. For CNS targets, assess blood-brain barrier penetration via LC-MS/MS of brain homogenates .
- Metabolite profiling : Use UPLC-QTOF-MS to identify phase I/II metabolites. Bromine’s isotopic signature aids tracking (m/z 79/81 doublet) .
- Disease models : In Alzheimer’s studies, employ transgenic mice (e.g., APP/PS1) to evaluate cognitive improvements via Morris water maze, correlating with Aβ plaque reduction .
How do computational methods aid in optimizing the scaffold for target-specific drug design?
Advanced Research Question
- Molecular docking : Simulate binding to COX-2 (PDB: 5KIR) or PA₆₃ (PDB: 3TEW) using AutoDock Vina. Bromophenyl’s van der Waals interactions contribute >50% of binding energy .
- QSAR models : Correlate substituent Hammett σ values (e.g., Br: σₚ = 0.23) with IC₅₀ to predict activity. A 3D-QSAR model (CoMFA) identified C-3 morpholine substitution as critical for COX-2 potency (q² = 0.82) .
What safety protocols are essential for handling this compound?
Basic Research Question
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to potential skin/eye irritation (R36/38) .
- Waste disposal : Halogenated waste (bromine content) requires incineration with alkali scrubbers to prevent HBr formation .
- Acute toxicity : LD₅₀ in rats is >500 mg/kg; monitor for hepatotoxicity via ALT/AST levels in preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
